molecular formula C23H21NO B5439101 2,3-diphenyl-N-(1-phenylethyl)acrylamide

2,3-diphenyl-N-(1-phenylethyl)acrylamide

Cat. No.: B5439101
M. Wt: 327.4 g/mol
InChI Key: BKWURTBLCJUGEI-OQKWZONESA-N
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Description

“2,3-diphenyl-N-(1-phenylethyl)acrylamide” is a compound with the molecular formula C23H21NO . It is related to the class of compounds known as acrylamides .


Molecular Structure Analysis

The molecular structure of “this compound” involves a combination of phenyl and acrylamide groups . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Future Directions

The future directions for research on “2,3-diphenyl-N-(1-phenylethyl)acrylamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name

(E)-2,3-diphenyl-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-18(20-13-7-3-8-14-20)24-23(25)22(21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-18H,1H3,(H,24,25)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWURTBLCJUGEI-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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